5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide
Overview
Description
5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C11H10BrNOS. It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide typically involves the bromination of N,N-dimethyl-1-benzothiophene-2-carboxamide. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzothiophene ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiol or thioether derivatives.
Scientific Research Applications
5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives such as:
5-bromo-N,N-dimethyl-1-benzofuran-2-carboxamide: Similar in structure but contains an oxygen atom instead of sulfur.
5-bromo-N,N-dimethyl-1-benzothiazole-2-carboxamide: Contains a nitrogen atom in the ring structure instead of sulfur.
5-bromo-N,N-dimethyl-1-benzonitrile-2-carboxamide: Contains a cyano group instead of a carboxamide group.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNOS/c1-13(2)11(14)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCOOALILINGHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324748 | |
Record name | 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820102 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439107-96-7 | |
Record name | 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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